Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid
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Overview
Description
Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic chemistry due to its unique structure and reactivity, particularly in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistency and efficiency. The use of these systems allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing reactive sites that can participate in further chemical transformations. This selective deprotection is crucial in multi-step synthesis processes, allowing for the sequential construction of complex molecules .
Comparison with Similar Compounds
Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid can be compared to other Boc-protected amino acids and derivatives. Similar compounds include:
N-Boc-L-proline: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-L-lysine: Used in the synthesis of peptides and proteins.
N-Boc-L-phenylalanine: Commonly used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which offers distinct reactivity patterns and applications in various fields of research .
Properties
Molecular Formula |
C12H19NO6 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
(2R,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C12H19NO6/c1-6-8(10(16)17)7(9(14)15)5-13(6)11(18)19-12(2,3)4/h6-8H,5H2,1-4H3,(H,14,15)(H,16,17)/t6-,7?,8+/m1/s1 |
InChI Key |
BZPYWCOIPDEMJS-QUFPSDLASA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(CN1C(=O)OC(C)(C)C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1C(C(CN1C(=O)OC(C)(C)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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